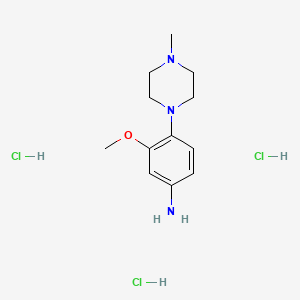
Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H15ClF2N2O3 and its molecular weight is 392.79. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
Antioxidant Activity Assessment : Research on antioxidants, including various tests to determine antioxidant activity, is crucial in fields ranging from food engineering to pharmacy. Studies have developed and reviewed methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These tests, based on hydrogen atom transfer or electron transfer reactions, are vital for analyzing the antioxidant capacity of complex samples, including potentially compounds with structures similar to Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Munteanu & Apetrei, 2021).
Chloroquine and Derivatives in Disease Management
Chloroquine Repurposing : Chloroquine, known for its antimalarial effects, and its derivatives are being repurposed for managing various diseases, showcasing the potential of structurally related compounds. These efforts are based on the unique biochemical properties of chloroquine, inspiring studies on novel compounds and compositions for therapeutic applications beyond malaria, including infectious and non-infectious diseases (Njaria et al., 2015).
Environmental Applications of Redox Mediators
Organic Pollutant Treatment : The treatment of organic pollutants using enzymatic approaches with redox mediators shows promise in environmental remediation. These mediators enhance the degradation efficiency of recalcitrant compounds, offering insight into the potential environmental applications of compounds with redox-active properties, which could include derivatives of the chemical (Husain & Husain, 2007).
Propiedades
Número CAS |
1242875-74-6 |
|---|---|
Nombre del producto |
Ethyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Fórmula molecular |
C19H15ClF2N2O3 |
Peso molecular |
392.79 |
Nombre IUPAC |
ethyl 8-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)15-17(23-9-10-6-7-11(21)8-14(10)22)12-4-3-5-13(20)16(12)24-18(15)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
Clave InChI |
SZMUDSWMQIIPND-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)
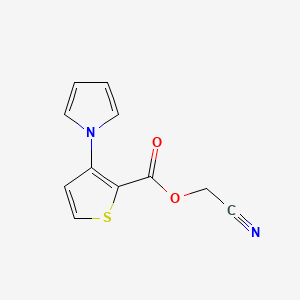
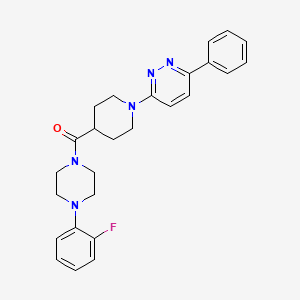
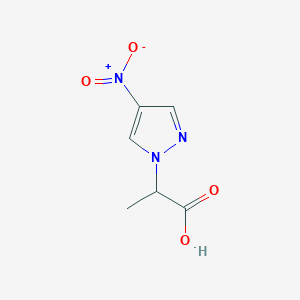
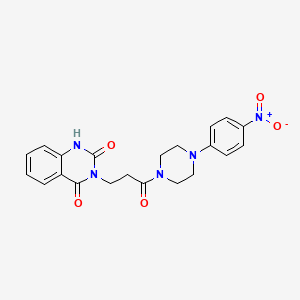
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
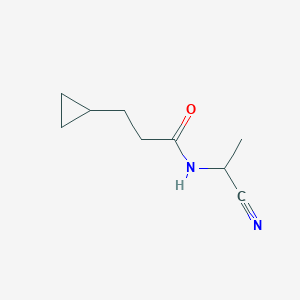

![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B2652845.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)
![2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2652847.png)

